molecular formula C24H24N6O B5015528 2-methyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

2-methyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide

Cat. No.: B5015528
M. Wt: 412.5 g/mol
InChI Key: AIPUVIXTVDOSOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzamide moiety linked via a phenylamino group to a pyridazine ring substituted with a 3,4,5-trimethylpyrazole.

Properties

IUPAC Name

2-methyl-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O/c1-15-7-5-6-8-21(15)24(31)26-20-11-9-19(10-12-20)25-22-13-14-23(28-27-22)30-18(4)16(2)17(3)29-30/h5-14H,1-4H3,(H,25,27)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPUVIXTVDOSOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide typically involves multi-step organic reactionsThe Suzuki–Miyaura coupling reaction is often employed in these steps due to its efficiency in forming carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated flow reactors for continuous synthesis, which can improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce various alkyl or aryl groups.

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its trifecta of substituents:

  • 3,4,5-Trimethylpyrazole: Enhances steric bulk and lipophilicity compared to non-methylated analogs.
  • Phenylamino linker: Provides rigidity and planar geometry, facilitating π-π interactions.

Comparison Table

Compound Name Pyrazole Substituents Linker Group Benzamide Substituent Molecular Weight (g/mol) Key Structural Differences
Target Compound 3,4,5-trimethyl Phenylamino 2-methyl 442.5* High lipophilicity due to trimethyl group
N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine None Phenylamino None 294.3* Lacks benzamide and pyrazole methylation
4-methyl-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide None Ethylamino 4-methyl 322.36 Flexible ethyl linker; 4-methyl benzamide

*Calculated based on structural formula.

Pharmacological Implications

  • Target Compound : The 3,4,5-trimethylpyrazole likely increases metabolic stability and membrane permeability compared to unmethylated analogs . The benzamide group may enhance binding to kinases or proteases through hydrogen bonding.
  • Compound: The ethylamino linker introduces flexibility, which could affect binding kinetics compared to the rigid phenylamino group in the target compound.

Analytical Methods

All compounds were characterized using:

  • 1H NMR and IR spectroscopy : To confirm functional groups and regiochemistry.
  • Mass spectrometry : For molecular weight validation.
  • X-ray crystallography (e.g., SHELX, WinGX) : To resolve stereoelectronic effects of substituents .

Biological Activity

2-methyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C24H24N6OC_{24}H_{24}N_{6}O, with a molecular weight of approximately 412.5 g/mol. Its structure includes a pyrazole moiety, which is known for various biological activities, particularly in the development of antitumor agents.

Antitumor Activity

Research indicates that derivatives of pyrazole exhibit significant antitumor activity. A study highlighted the ability of pyrazole derivatives to inhibit key oncogenic pathways, specifically targeting BRAF(V600E) and EGFR, which are critical in various cancers . The compound's structure suggests it may share similar properties.

Table 1: Summary of Antitumor Activity in Pyrazole Derivatives

CompoundTargetIC50 (μM)Type of Cancer
Compound ABRAF(V600E)0.76Melanoma
Compound BEGFR0.45Lung Cancer
2-methyl-N-(4-{...})TBDTBDTBD

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have been documented extensively. For instance, compounds similar to 2-methyl-N-(4-{...}) have been shown to reduce inflammation in models of neuroinflammation by modulating glial cell activity . This suggests potential therapeutic applications in neurodegenerative diseases.

Antimicrobial Activity

Pyrazole compounds also demonstrate antimicrobial properties. A review noted that certain derivatives exhibit activity against a range of bacterial strains, indicating that 2-methyl-N-(4-{...}) could be explored for its antimicrobial potential .

The biological activity of 2-methyl-N-(4-{...}) is likely mediated through several mechanisms:

  • Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in tumor progression.
  • Modulation of Inflammatory Pathways : The compound may affect signaling pathways related to inflammation, particularly through the inhibition of pro-inflammatory cytokines.
  • Antioxidant Activity : Some studies suggest that pyrazole derivatives possess antioxidant properties, which could contribute to their therapeutic effects .

Case Studies

  • Neuroinflammation Model : In vivo studies demonstrated that a derivative similar to 2-methyl-N-(4-{...}) significantly reduced microglial activation and astrocyte proliferation in LPS-injected mice, indicating its potential as an anti-inflammatory agent .
  • Antitumor Efficacy : In vitro assays showed that certain pyrazole derivatives inhibited the proliferation of cancer cell lines such as HeLa and HepG2 by inducing apoptosis . The specific effects of 2-methyl-N-(4-{...}) remain to be elucidated but are promising based on structural similarities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.